molecular formula C9H6FNO B2515069 8-Fluoroquinolin-7-ol CAS No. 1261729-79-6

8-Fluoroquinolin-7-ol

Cat. No.: B2515069
CAS No.: 1261729-79-6
M. Wt: 163.151
InChI Key: TUHOHYNHCRUGMR-UHFFFAOYSA-N
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Description

8-Fluoroquinolin-7-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroquinolin-7-ol typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom with a fluorine atom. This can be achieved through reactions such as the Balz-Schiemann reaction, where a diazonium salt is converted to a fluorinated compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents like hydrogen fluoride or elemental fluorine. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoroquinolin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Fluoroquinolin-7-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoroquinolin-7-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antibacterial or antineoplastic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

  • 7-Fluoroquinolin-8-ol
  • 6-Fluoroquinolin-7-ol
  • 5-Fluoroquinolin-6-ol

Comparison: 8-Fluoroquinolin-7-ol is unique due to the specific position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to other fluorinated quinolines, it may exhibit different pharmacokinetic properties and efficacy in various applications. The position of the fluorine atom can affect the compound’s ability to interact with biological targets, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

8-fluoroquinolin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-7(12)4-3-6-2-1-5-11-9(6)8/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHOHYNHCRUGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)O)F)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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